![molecular formula C5H6N6 B1392773 [1,2,4]三唑并[1,5-a]嘧啶-2,7-二胺 CAS No. 1221792-57-9](/img/structure/B1392773.png)

[1,2,4]三唑并[1,5-a]嘧啶-2,7-二胺

描述

The [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound that has been widely used in various fields such as pesticides and medicines . It has a relatively simple structure but has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .

Synthesis Analysis

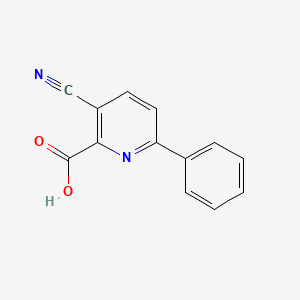

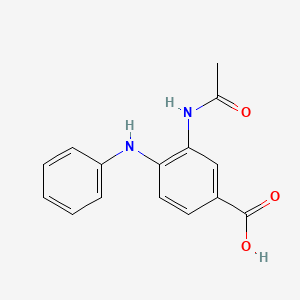

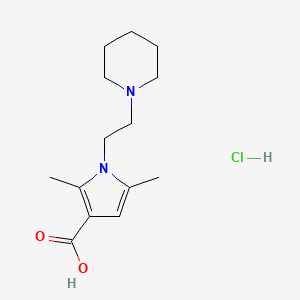

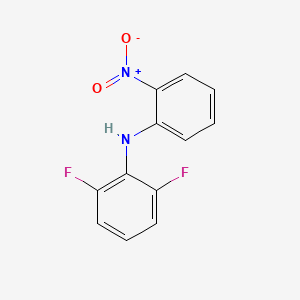

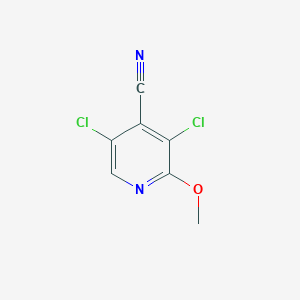

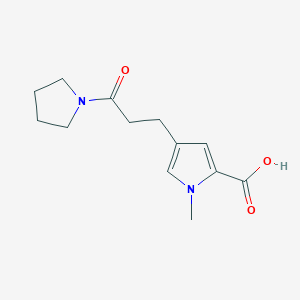

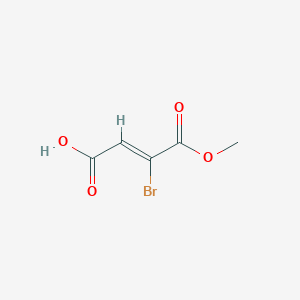

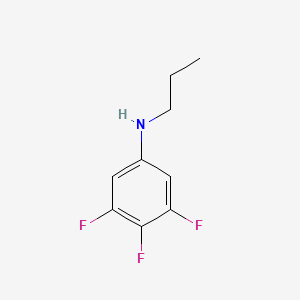

A series of 1,2,4-triazolo [1,5- a ]pyrimidine-7-amine compounds containing 1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1 H NMR, 13 C NMR, 19 F NMR, and HRMS .Molecular Structure Analysis

The structure of the 1,2,4-triazolo [1,5-a]pyrimidine scaffold is similar to the purine ring, and different studies have investigated TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .科学研究应用

农业和药物化学

[1,2,4]三唑并[1,5-a]嘧啶-2,7-二胺(TPs)在农业和药物化学领域得到了广泛探索。这类化合物由于其抗菌、抗真菌、抗病毒、抗寄生虫和抗癌性能而显示出潜力。这些应用突显了TPs在不同领域的重要性,强调了它们在科学研究中的多功能性和重要性 (Pinheiro et al., 2020)。

合成方法和生物学特性

TPs表现出一系列有价值的生物学特性,如除草、抗真菌、抗结核和抗菌活性。它们还被报道用于治疗阿尔茨海默病和失眠。TPs的合成方法主要分为将嘧啶环与三唑环相互连接和相反操作。对这些合成方法的探索对于开发具有不同生物应用的TPs做出了重要贡献 (Fizer & Slivka, 2016)。

药理应用

TPs的药理应用多样,包括抗癌、抗微生物、抗结核和腺苷拮抗剂性能。临床试验和市场上的药物如Trapidil和Pyroxsulam展示了TPs在药物化学中的潜力。本概述还侧重于替代TPs的合成策略及其结构活性关系研究,为其药用相关性提供了见解 (Merugu, Cherukupalli, & Karpoormath, 2022)。

治疗应用的配位化合物

过去15年对带有TPs的配位化合物的研究揭示了它们在药物应用中的潜力。这些化合物被假设具有比当前药物更高的治疗潜力,特别是用于抗癌、抗寄生虫和抗菌目的。这些化合物的结构活性关系也是这项研究的重点,有助于开发新型治疗剂 (Łakomska & Fandzloch, 2016)。

抗寄生虫活性和治疗潜力

TPs与金属离子结合后,对被忽视的热带疾病如利什曼病和充血性心脏病展现出显著的抗寄生虫活性和治疗潜力。它们与嘌呤的相似性有助于其生物活性,使其对抗真菌、退热、镇痛、抗炎、抗肿瘤和抗寄生虫性能有效 (Salas et al., 2017)。

作用机制

Target of Action

The primary targets of [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine are components of the ERK signaling pathway . This pathway plays a crucial role in regulating cell proliferation and survival, making it a key target in cancer research .

Mode of Action

The compound interacts with its targets by inhibiting the ERK signaling pathway . This results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . The inhibition of these proteins disrupts the signaling pathway, leading to changes in cellular processes .

Biochemical Pathways

The affected pathway is the ERK signaling pathway . The downstream effects of this inhibition include the induction of cell apoptosis and G2/M phase arrest . Additionally, the compound regulates cell cycle-related and apoptosis-related proteins in cells .

Pharmacokinetics

Similar compounds have been shown to have good functional group tolerance and broad substrate scope , which may suggest favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and colony formation . The compound also induces cell apoptosis and G2/M phase arrest , and regulates cell cycle-related and apoptosis-related proteins .

Action Environment

The synthesis of similar compounds has been achieved under eco-friendly conditions , suggesting that environmental factors may play a role in the compound’s synthesis and stability.

未来方向

The [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine and its derivatives have shown promising results in various fields, especially in medicinal chemistry . Future research may focus on exploring its potential applications in other fields, optimizing its synthesis process, and investigating its safety profile in more detail.

生化分析

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine plays a crucial role in several biochemical reactions. It interacts with enzymes such as kinases and phosphatases, which are essential for regulating cellular processes. For instance, this compound has been shown to inhibit the activity of Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways . Additionally, [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine binds to proteins like RORγt, acting as an inverse agonist and modulating immune responses . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

The effects of [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and inhibit proliferation. For example, studies have shown that [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine can suppress the ERK signaling pathway in gastric cancer cells, leading to reduced cell growth and colony formation . Furthermore, it influences gene expression by modulating transcription factors and signaling molecules, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine exerts its effects through various mechanisms. It binds to specific biomolecules, altering their activity and function. For instance, the compound’s inhibition of JAK1 and JAK2 involves direct binding to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation . Additionally, [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine can modulate gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the expression of target genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, maintaining its biochemical activity over time. It can undergo degradation under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

In animal models, the effects of [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine vary with dosage. At low doses, the compound has been found to exert therapeutic effects without significant toxicity. For example, it can reduce tumor growth in mice models of cancer without causing adverse effects . At higher doses, [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. For instance, it can inhibit the activity of glycolytic enzymes, leading to reduced glucose uptake and altered energy production in cancer cells .

属性

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-3-1-2-8-5-9-4(7)10-11(3)5/h1-2H,6H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGSMAZJGDEVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC(=N2)N)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601256070 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221792-57-9 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392691.png)

![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)

![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392703.png)

![Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1392706.png)

![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)

![4-(4-Methylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392713.png)